Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate
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Overview
Description
It has a molecular formula of C18H25NO3S and a molecular weight of 335.5 g/mol. This compound is particularly noted for its role in inhibiting carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation.
Preparation Methods
The synthesis of Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate involves several steps. One common synthetic route includes the reaction of 2-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base to form the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biological research, it is used to study the inhibition of CPT1 and its effects on fatty acid metabolism.
Medicine: This compound has potential therapeutic applications in treating metabolic disorders, such as diabetes and obesity, by modulating fatty acid oxidation.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The primary mechanism of action of Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate involves the inhibition of CPT1. By inhibiting this enzyme, the compound reduces the transport of long-chain fatty acids into the mitochondria, thereby decreasing fatty acid oxidation. This leads to an accumulation of fatty acids in the cytoplasm, which can have various metabolic effects. The molecular targets and pathways involved include the regulation of energy metabolism and the modulation of insulin sensitivity.
Comparison with Similar Compounds
Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate can be compared with other similar compounds, such as:
Etomoxir: Another CPT1 inhibitor with similar structure and function.
Perhexiline: A compound that also inhibits CPT1 but has a different chemical structure.
Oxfenicine: Another CPT1 inhibitor used in research for its effects on fatty acid metabolism.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of CPT1 and its potential therapeutic applications.
Biological Activity
Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate, with the CAS number 898782-62-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C18H25NO3S
- Molecular Weight : 335.46 g/mol
- IUPAC Name : Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]pentanoate
The biological activity of this compound is primarily attributed to its structural features, which include a thiomorpholine moiety that may interact with various biological targets. Thiomorpholines are known for their ability to modulate receptor activity and influence enzyme functions, suggesting that this compound may exhibit pharmacological effects through:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting central nervous system functions.
Biological Activity
Research indicates that compounds similar to this compound possess various biological activities, including:
- Antimicrobial Activity : Some studies suggest that derivatives of thiomorpholine exhibit antimicrobial properties, which could be relevant for developing new antibiotics.
- Anticancer Properties : Preliminary data indicate potential anticancer effects through apoptosis induction in cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies :
- Anticancer Research :
- Neuropharmacological Effects :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 5-oxo-5-[2-(thiomorpholin-4-ylmethyl)phenyl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-2-22-18(21)9-5-8-17(20)16-7-4-3-6-15(16)14-19-10-12-23-13-11-19/h3-4,6-7H,2,5,8-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSWBDZTMVZXSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643852 |
Source
|
Record name | Ethyl 5-oxo-5-{2-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-62-2 |
Source
|
Record name | Ethyl 5-oxo-5-{2-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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